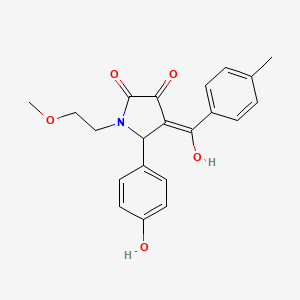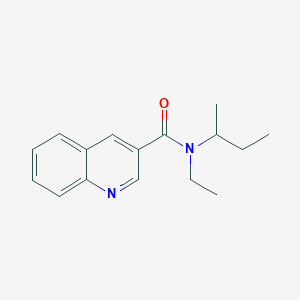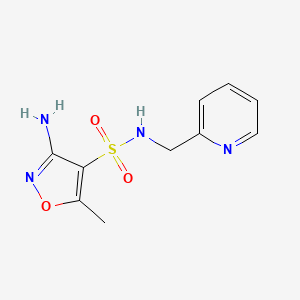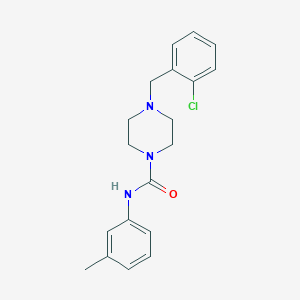![molecular formula C18H16N4O2 B5298739 N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide, commonly known as MPP, is a novel compound that has gained significant attention in recent years. MPP is a potent inhibitor of a class of enzymes called protein kinases, which are involved in a wide range of cellular processes.
Mécanisme D'action
MPP is a potent inhibitor of protein kinases, which are involved in a wide range of cellular processes such as cell proliferation, differentiation, and apoptosis. MPP inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
MPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPP has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments. It is a potent inhibitor of protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. Additionally, MPP has been shown to be effective in inhibiting the growth and proliferation of cancer cells, making it a useful tool for cancer research. However, the synthesis of MPP is a time-consuming and expensive process, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the research of MPP. One potential direction is to investigate the potential therapeutic applications of MPP in various diseases, such as cancer, inflammatory diseases, and neurological disorders. Additionally, further research is needed to understand the mechanism of action of MPP and its downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for MPP could lead to its wider availability for research purposes.
Méthodes De Synthèse
The synthesis of MPP is a complex process that involves several steps. The first step involves the preparation of 4-(1H-pyrazol-1-yl)benzylamine, which is then reacted with 2-pyridinecarboxylic acid to form the intermediate compound. The intermediate compound is then reacted with N-methylglycine to form MPP. The synthesis of MPP is a time-consuming and expensive process, which limits its availability for research purposes.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-2-oxo-N-[(4-pyrazol-1-ylphenyl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-21(18(24)17(23)15-4-2-9-19-12-15)13-14-5-7-16(8-6-14)22-11-3-10-20-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDWAGRBBQIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)


![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)

![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![3-({1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5298728.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)